Fmoc-3-aminomethyl-phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

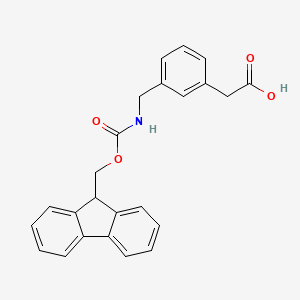

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)13-16-6-5-7-17(12-16)14-25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDLUJIUWRFNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC(=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373225 | |

| Record name | Fmoc-3-aminomethyl-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631915-50-9 | |

| Record name | Fmoc-3-aminomethyl-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-3-aminomethyl-phenylacetic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-aminomethyl-phenylacetic acid is a specialized amino acid derivative crucial in the field of peptide synthesis and drug development.[1][2] Its unique structure, featuring a phenylacetic acid moiety with a strategically placed aminomethyl group, allows for the creation of peptides with modified backbones, potentially influencing their conformation, stability, and biological activity. The fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for its application in solid-phase peptide synthesis (SPPS), enabling the sequential and controlled assembly of peptide chains.[1] This guide provides a comprehensive overview of its chemical properties, structure, and methodologies relevant to its synthesis and application.

Chemical Structure and Properties

This compound is characterized by a central phenyl ring substituted with an acetic acid group and an Fmoc-protected aminomethyl group at the meta position.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while data for the closely related compound, Fmoc-3-aminophenylacetic acid, is available, specific experimental values for the melting point and pKa of the title compound are not readily found in the literature.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₁NO₄ | [2][3][4] |

| Molecular Weight | 387.44 g/mol | [2][4] |

| CAS Number | 631915-50-9 | [2][3] |

| Appearance | White to off-white powder/solid | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Melting Point | Data not available. (Note: The similar compound Fmoc-3-aminophenylacetic acid has a melting point of 194-196 °C) | [1] |

| Boiling Point | Data not available (likely decomposes) | |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. | |

| pKa (Carboxylic Acid) | Data not available. (Note: The pKa of the parent compound, phenylacetic acid, is 4.31) | [5] |

| Storage Temperature | 2-8°C or -15°C | [6] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, purification, and application of this compound.

Synthesis of this compound (General Protocol)

This protocol describes a general method for the Fmoc protection of 3-aminomethyl-phenylacetic acid using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).

Figure 2: General workflow for the synthesis of this compound.

Materials:

-

3-Aminomethyl-phenylacetic acid

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

1,4-Dioxane

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolution: Dissolve 3-aminomethyl-phenylacetic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

Fmoc Protection: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Reaction: Allow the reaction mixture to stir overnight.

-

Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel. Wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to a pH of approximately 2. A white precipitate of this compound should form.

-

Isolation and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

-

Drying: Dry the purified product under vacuum to a constant weight.

Purification by Recrystallization (General Protocol)

Recrystallization is a common method for purifying Fmoc-amino acids to achieve the high purity required for peptide synthesis.

Materials:

-

Crude this compound

-

Toluene (or a mixture of ethyl acetate and hexane)

-

Heating mantle with magnetic stirrer

-

Reflux condenser

-

Vacuum filtration apparatus

Procedure:

-

Dissolution: Place the crude product in a flask and add a minimal amount of toluene.

-

Heating: Gently heat the mixture to approximately 50°C while stirring to dissolve the solid.[7] Add more toluene in small portions if necessary to achieve complete dissolution.[7]

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature to allow for crystal formation. For maximum yield, subsequently place the flask in a refrigerator (2-8°C) for several hours.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.[7]

-

Drying: Dry the crystals under vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into a peptide sequence using standard Fmoc-SPPS protocols. The following diagram illustrates the general workflow for a single coupling cycle.

References

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-3-aminomethyl-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-aminomethyl-phenylacetic acid is a specialized amino acid derivative crucial for peptide synthesis and various applications in medicinal chemistry and drug development. Its structure incorporates the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, essential for solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support researchers in its effective application.

Introduction

This compound serves as a key building block in the synthesis of custom peptides and peptidomimetics. The Fmoc protecting group provides orthogonal protection of the amino functionality, allowing for its selective removal under mild basic conditions without affecting acid-labile side-chain protecting groups. This property is fundamental to modern Fmoc-based SPPS strategies. The compound's unique phenylacetic acid scaffold allows for the introduction of specific structural motifs into peptide chains, which can be leveraged to enhance biological activity, stability, or to create novel therapeutic agents, including PROTAC linkers.[1][2] Its application is particularly relevant in the development of treatments for cancer and in the creation of new antimicrobial agents.[1]

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 3-aminomethyl-phenylacetic acid. A common and efficient method is the catalytic hydrogenation of 3-cyanophenylacetic acid. The second step is the protection of the primary amine with the Fmoc group using a reagent such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Caption: Synthetic workflow for this compound.

Characterization

The identity, purity, and structural integrity of the synthesized this compound are confirmed through a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 631915-50-9 | [3][4] |

| Molecular Formula | C₂₄H₂₁NO₄ | [3][5] |

| Molecular Weight | 387.44 g/mol | [1][5] |

| Appearance | White to off-white powder | [1][6] |

| Melting Point | 194 - 196 °C | [6] |

| Purity (HPLC) | ≥97% | [6] |

| Storage Temperature | 0 - 8 °C | [1][6] |

Spectroscopic Data (Expected)

The following tables summarize the expected NMR chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.30 | s | 1H | -COOH |

| 7.89 | d | 2H | Fmoc Ar-H |

| 7.78 | t | 1H | -NH |

| 7.70 | d | 2H | Fmoc Ar-H |

| 7.42 | t | 2H | Fmoc Ar-H |

| 7.33 | t | 2H | Fmoc Ar-H |

| 7.25 - 7.10 | m | 4H | Phenyl Ar-H |

| 4.30 | d | 2H | Fmoc-CH₂ |

| 4.22 | t | 1H | Fmoc-CH |

| 4.15 | d | 2H | Ar-CH₂-NH |

| 3.50 | s | 2H | Ar-CH₂-COOH |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 172.5 | -COOH |

| 156.2 | -NHCOO- |

| 143.9 | Fmoc Ar-C (quaternary) |

| 140.7 | Fmoc Ar-C (quaternary) |

| 139.5 | Phenyl Ar-C (quaternary) |

| 134.8 | Phenyl Ar-C (quaternary) |

| 128.9 | Phenyl Ar-CH |

| 128.3 | Phenyl Ar-CH |

| 127.6 | Fmoc Ar-CH |

| 127.1 | Fmoc Ar-CH |

| 126.2 | Phenyl Ar-CH |

| 125.9 | Phenyl Ar-CH |

| 125.2 | Fmoc Ar-CH |

| 120.1 | Fmoc Ar-CH |

| 65.6 | Fmoc-CH₂ |

| 46.7 | Fmoc-CH |

| 43.8 | Ar-CH₂-NH |

| 40.5 | Ar-CH₂-COOH |

Chromatographic Purity

Purity is typically assessed using reverse-phase HPLC.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 301 nm |

| Expected Purity | >97% |

Experimental Protocols

Protocol 1: Synthesis of 3-Aminomethyl-phenylacetic acid

This protocol details the reduction of 3-cyanophenylacetic acid to 3-aminomethyl-phenylacetic acid via catalytic hydrogenation.

Materials:

-

3-Cyanophenylacetic acid

-

10% Palladium on Carbon (Pd/C)

-

Ethanol, absolute

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

Procedure:

-

In a hydrogenation flask, dissolve 3-cyanophenylacetic acid (1.0 eq) in absolute ethanol.

-

Carefully add a catalytic amount of 10% Pd/C (approx. 5 mol%).

-

Add concentrated HCl (1.1 eq) to the mixture.

-

Seal the flask and connect it to a hydrogenation apparatus.

-

Purge the system with nitrogen, then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS. The reaction is typically complete within 12-24 hours.

-

Once complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude hydrochloride salt of 3-aminomethyl-phenylacetic acid.

-

The product can be purified by recrystallization or used directly in the next step.

Protocol 2: Synthesis of this compound

This protocol describes the Fmoc protection of the amine group.[7]

Materials:

-

3-Aminomethyl-phenylacetic acid hydrochloride

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃) or Diisopropylethylamine (DIEA)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 3-aminomethyl-phenylacetic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.5 eq) in portions while stirring to neutralize the hydrochloride salt and create basic conditions.

-

In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.

-

Stir the suspension at 0 °C for 1 hour.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a white solid.

Visualization of Experimental Workflow

Caption: General workflow for Fmoc-protection and characterization.

References

Molecular weight and formula of Fmoc-3-aminomethyl-phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Fmoc-3-aminomethyl-phenylacetic acid is a specialized amino acid derivative crucial in the fields of peptide synthesis and pharmaceutical development. Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is fundamental for the controlled, stepwise assembly of amino acids into complex peptide chains. This compound acts as a key building block, enabling the synthesis of custom peptides for a wide range of research and therapeutic applications.

Core Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis protocols and for analytical characterization.

| Property | Value |

| Molecular Formula | C₂₄H₂₁NO₄[1][2][3] |

| Molecular Weight | 387.44 g/mol [1][2] |

| Alternate Value (MW) | 387.43 g/mol [3] |

| CAS Number | 631915-50-9[1][3] |

| Appearance | White powder[1][2] |

| Purity | ≥ 98% (HPLC)[1] |

Note: Minor variations in molecular weight values are due to differences in isotopic mass calculations.

Molecular Structure and Functionality

The utility of this compound stems from its distinct structural components. The molecule can be understood as an assembly of three key functional units: a stable protecting group, a linker, and a reactive backbone.

Caption: Logical relationship of the core functional units within the this compound molecule.

Experimental Protocols

While specific experimental protocols are highly dependent on the target peptide sequence and synthesis strategy, a generalized workflow for the use of this compound in solid-phase peptide synthesis (SPPS) is outlined below.

General Protocol: Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: The synthesis begins with a solid support (resin), typically functionalized with a linker to which the first amino acid is attached.

-

Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a mild base, commonly a solution of piperidine in an organic solvent (e.g., 20% piperidine in DMF), to expose the free amine.

-

Activation and Coupling: The carboxylic acid group of this compound is activated using coupling reagents (e.g., HBTU, HATU) to facilitate the formation of a peptide bond with the newly exposed amine on the resin.

-

Washing: Following the coupling reaction, the resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and by-products.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final product of high purity.

Caption: Standard experimental workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

Technical Guide: Properties and Applications of Fmoc-3-aminomethyl-phenylacetic Acid (CAS 631915-50-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-aminomethyl-phenylacetic acid, with the CAS number 631915-50-9, is a key building block in modern peptide synthesis and has emerged as a valuable tool in the development of targeted therapeutics. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, allows for its precise incorporation into peptide chains using solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical and physical properties, available suppliers, and its significant application in the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders, alongside a detailed experimental protocol and workflow visualizations.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 631915-50-9 | N/A |

| Molecular Formula | C₂₄H₂₁NO₄ | [1][2] |

| Molecular Weight | 387.43 g/mol | [1][2] |

| IUPAC Name | [3-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid | [2] |

| Synonyms | [3-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid | [2] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥95%, 96%, ≥98% (HPLC), 99% | [2][4] |

| Storage Conditions | Ambient, 0-8 °C, or 2-8°C, sealed in dry conditions | [2][3] |

| Melting Point | 194 - 196 °C (for the related compound Fmoc-3-aminophenylacetic acid, CAS 186320-08-1) | [5] |

Key Application: Synthesis of PROTAC Degrader DU-14

A significant application of the deprotected form of this compound, 2-(3-(aminomethyl)phenyl)acetic acid, is its use as a linker in the synthesis of the PROTAC (Proteolysis Targeting Chimera) degrader, DU-14. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

DU-14 is a potent and selective dual degrader of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP).[6][7] These phosphatases are negative regulators in several signaling pathways, and their degradation has therapeutic potential in cancer immunotherapy.[6][8]

Signaling Pathway of DU-14 Action

The degradation of PTP1B and TC-PTP by DU-14 leads to the enhancement of the IFN-γ induced JAK/STAT signaling pathway and promotes T-cell activation.[6][8]

Caption: DU-14 mediated degradation of PTP1B/TC-PTP enhances anti-tumor immunity.

Experimental Protocols

While a specific protocol for the incorporation of this compound in solid-phase peptide synthesis is not detailed in the available literature, a general protocol for Fmoc-based SPPS is provided below. This can be adapted for the specific peptide sequence incorporating this building block.

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc-Strategy)

This protocol outlines the manual synthesis of a peptide on a rink amide resin.

1. Resin Swelling:

-

Place the rink amide resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (e.g., this compound) (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Washing:

-

After coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

5. Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of PROTAC DU-14: An Experimental Workflow

The synthesis of DU-14 involves the coupling of a PTP1B/TC-PTP inhibitor, a von Hippel-Lindau (VHL) E3 ligase ligand, and a linker derived from 2-(3-(aminomethyl)phenyl)acetic acid. The following diagram illustrates the general workflow.

Caption: General synthetic workflow for the PROTAC degrader DU-14.

Suppliers

This compound (CAS 631915-50-9) is available from a variety of chemical suppliers specializing in reagents for peptide synthesis and drug discovery. Some of the notable suppliers include:

-

Sigma-Aldrich[2]

-

Santa Cruz Biotechnology[1]

-

Chem-Impex[3]

-

American Elements[9]

-

United States Biological[10]

-

Key Organics[11]

-

Fluorochem

Purity levels and available quantities may vary between suppliers. It is recommended to request a certificate of analysis for lot-specific data.

Conclusion

This compound is a valuable and versatile building block for researchers in peptide chemistry and drug development. Its primary application in solid-phase peptide synthesis allows for the creation of custom peptides with diverse functionalities. The use of its deprotected form as a linker in the synthesis of the PROTAC degrader DU-14 highlights its importance in the development of novel therapeutics for cancer immunotherapy. This guide provides a foundational understanding of its properties and applications to aid researchers in their scientific endeavors.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 631915-50-9 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. usbio.net [usbio.net]

- 11. keyorganics.net [keyorganics.net]

An In-depth Technical Guide to Fmoc-3-aminomethyl-phenylacetic Acid: A Versatile Linker in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-aminomethyl-phenylacetic acid is a bifunctional building block that has garnered significant interest in the fields of peptide synthesis and drug development. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a carboxylic acid on a phenylacetic acid scaffold, makes it a versatile tool for creating complex biomolecules and targeted therapeutics. The Fmoc group provides a stable protecting group for the amine functionality, which can be selectively removed under mild basic conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] The carboxylic acid moiety allows for straightforward coupling to amines, making it an ideal component for constructing linkers in more complex molecular architectures.

This technical guide provides a comprehensive review of the literature and background of this compound, with a focus on its application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, provide detailed experimental protocols for its synthesis and incorporation, and discuss its role in modulating key signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 631915-50-9 | [3] |

| Molecular Formula | C₂₄H₂₁NO₄ | [3] |

| Molecular Weight | 387.43 g/mol | [3] |

| Appearance | White to off-white powder | - |

| Purity | Typically ≥98% (HPLC) | [2] |

| Storage | Store at 0 - 8 °C | [2] |

Applications in Drug Discovery: A Linker for PROTACs

One of the most promising applications of 3-aminomethyl-phenylacetic acid is as a linker in the design of PROTACs. PROTACs are heterobifunctional molecules that can induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The core structure of this compound is utilized as a linker in the synthesis of DU-14 , a potent and selective dual degrader of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP).[4][5] PTP1B and TC-PTP are key negative regulators of the JAK-STAT signaling pathway, which plays a crucial role in immunity and cell growth.[6][7] By inducing the degradation of PTP1B and TC-PTP, DU-14 can enhance anti-tumor immunity, making it a promising candidate for cancer immunotherapy.[1][5]

The PTP1B/TC-PTP Signaling Pathway and the Role of DU-14

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[8] This pathway is tightly regulated by protein tyrosine phosphatases, including PTP1B and TC-PTP, which dephosphorylate and inactivate key components of the pathway like JAKs and STATs.[7] In many cancers, this pathway is dysregulated.

The PROTAC DU-14 utilizes the 3-aminomethyl-phenylacetic acid linker to connect a PTP1B/TC-PTP inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] This brings the E3 ligase into close proximity with PTP1B and TC-PTP, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of these phosphatases results in the sustained activation of the JAK-STAT pathway, enhancing the anti-tumor immune response.[4][5]

Below is a diagram illustrating the role of PTP1B and TC-PTP in the JAK-STAT signaling pathway and the mechanism of action of the DU-14 PROTAC.

Quantitative Data

The efficacy of the DU-14 PROTAC, which incorporates the 3-aminomethyl-phenylacetic acid linker, has been quantified through various in vitro and in vivo studies. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line / Model | Reference |

| IC₅₀ (PTP1B) | 24.2 nM | In vitro assay | [4] |

| IC₅₀ (TC-PTP) | 30.1 nM | In vitro assay | [4] |

| PTP1B/TC-PTP Degradation | Dose-dependent | MC38 cells | [4] |

| Tumor Growth Inhibition | Significant at 25-50 mg/kg | Mouse model of colon cancer | [4] |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Reduction of the Nitrile The nitrile group of 3-cyanophenylacetic acid can be reduced to a primary amine using a suitable reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

Step 2: Fmoc Protection of the Amine The resulting 3-aminomethyl-phenylacetic acid would then be reacted with Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in the presence of a mild base, such as sodium bicarbonate, in a solvent mixture like dioxane and water to yield the final product, this compound.

General Protocol for Incorporation into a Peptide Chain (Solid-Phase Peptide Synthesis)

This compound can be incorporated into a peptide chain using standard Fmoc-based solid-phase peptide synthesis protocols.[9][10][11]

1. Resin Swelling:

-

The desired resin (e.g., Rink amide resin for a C-terminal amide) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 15-30 minutes.[10]

2. Fmoc Deprotection:

-

The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine in DMF for 15-30 minutes.[9] The resin is then washed thoroughly with DMF.

3. Coupling of this compound:

-

This compound (3-5 equivalents relative to the resin loading) is pre-activated with a coupling agent such as HBTU (3-5 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[11]

-

The activated solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature.

-

The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

4. Washing:

-

After the coupling is complete, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC like DU-14 involves the sequential coupling of the target-binding ligand and the E3 ligase ligand to the linker.

References

- 1. PTP-1B and TCPTP dual PROTAC degrader demonstrably reduces tumor progression in murine model | BioWorld [bioworld.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development and characterization of a PTP1B/TC-PTP dual targeting PROTAC degrader as a novel immunotherapeutic agent | Poster Board #945 - American Chemical Society [acs.digitellinc.com]

- 6. TC-PTP and PTP1B: Regulating JAK-STAT signaling, controlling lymphoid malignancies [pubmed.ncbi.nlm.nih.gov]

- 7. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. peptide.com [peptide.com]

- 11. chem.uci.edu [chem.uci.edu]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) has become the predominant methodology for the creation of peptides for research, therapeutic, and diagnostic applications.[1] Central to the success and versatility of modern SPPS is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[2] Its adoption revolutionized the field by offering a mild, efficient, and orthogonal protection strategy, largely supplanting the harsher acid-labile tert-butoxycarbonyl (Boc) protecting group.[1][3] The Fmoc group's unique base-lability allows for the selective deprotection of the α-amino group of amino acids while acid-labile side-chain protecting groups remain intact, a principle that underpins the widely used Fmoc/tBu orthogonal protection strategy.[1][4]

This technical guide provides a comprehensive examination of the pivotal role of the Fmoc protecting group in contemporary peptide synthesis. It will explore the chemical principles of Fmoc-based SPPS, present detailed experimental protocols, summarize key quantitative data, and illustrate the fundamental chemical workflows and mechanisms.

The Chemistry of the Fmoc Group

The Fmoc protecting group is a carbamate that temporarily blocks the α-amino group of an amino acid, thereby preventing unwanted side reactions during the stepwise assembly of the peptide chain.[5][6] Its structure, featuring a fluorene ring system, is key to its functionality.

Mechanism of Fmoc Protection

The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with an activated Fmoc derivative. The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[] Fmoc-OSu is generally preferred due to its greater stability and reduced tendency to cause the formation of dipeptides during the protection reaction.[] The reaction is carried out under basic conditions, where the nucleophilic amino group attacks the electrophilic carbonyl carbon of the Fmoc reagent.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

Understanding the applications of Fmoc-3-aminomethyl-phenylacetic acid in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-aminomethyl-phenylacetic acid has emerged as a versatile and valuable building block in the field of medicinal chemistry, particularly in the realms of peptide synthesis and the development of novel therapeutic modalities. Its unique structural features, combining a rigid phenylacetic acid scaffold with a flexible aminomethyl linker arm and the crucial Fmoc protecting group, offer chemists precise control over the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the applications of this compound, detailing its role in solid-phase peptide synthesis (SPPS), its utility as a linker in targeted protein degraders, and its application in bioconjugation.

Core Applications in Peptide Synthesis

This compound serves as a key component in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptides for a wide array of research and therapeutic purposes.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the primary amine, allowing for the stepwise and controlled elongation of the peptide chain under mild conditions.[3] This is a fundamental aspect of modern peptide chemistry, enabling the synthesis of complex and sensitive peptide sequences.[4]

The phenylacetic acid moiety of this compound introduces a degree of rigidity into the peptide backbone or as a linker, which can be advantageous in influencing the secondary structure and conformational preferences of the resulting peptide. This can be critical for optimizing receptor binding and biological activity.

Quantitative Data on Peptide Synthesis

While specific yield and purity data are highly sequence-dependent, the use of high-purity Fmoc-amino acids, including derivatives like this compound, is crucial for achieving high-quality synthetic peptides. Reputable suppliers typically offer Fmoc-amino acids with a purity of ≥99%.[5] The success of a synthesis is often evaluated by the crude purity of the peptide post-cleavage, with purities ranging from 70% to over 90% being achievable depending on the sequence and coupling efficiency.[6]

| Parameter | Typical Range | Factors Influencing Outcome |

| Crude Peptide Purity | 50% - 95% | Sequence difficulty (e.g., aggregation-prone sequences), coupling reagent efficiency, purity of reagents.[6] |

| Overall Yield | Sequence-dependent | Resin loading capacity, number of coupling cycles, cleavage efficiency. |

| Coupling Efficiency | >99% per step | Choice of coupling reagents (e.g., HBTU, HATU), reaction time, temperature.[7] |

Role as a Linker in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]

This compound is a valuable building block for the synthesis of PROTAC linkers. The aminomethyl group provides a point of attachment for either the target protein ligand or the E3 ligase ligand, while the carboxylic acid of the phenylacetic acid moiety can be coupled to the other component. The Fmoc group allows for orthogonal protection strategies during the multi-step synthesis of the final PROTAC molecule. The rigid-flexible nature of the 3-aminomethyl-phenylacetic acid core can be exploited to optimize the distance and relative orientation of the two ligands, which is a key determinant of PROTAC activity.

Quantitative Data on PROTAC Activity

| Parameter | Description | Importance in PROTACs |

| DC50 | Concentration of PROTAC required to degrade 50% of the target protein. | A measure of the potency of the PROTAC. Lower DC50 values indicate higher potency. |

| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. | Indicates the efficacy of the PROTAC in promoting degradation. |

| IC50 | Concentration of an inhibitor required to reduce the activity of a biological target by 50%. | While PROTACs work by degradation, the binding affinity of the warhead to the target protein is still a relevant parameter. |

Applications in Bioconjugation

The functional handles of this compound, the protected amine and the carboxylic acid, make it a useful tool in bioconjugation.[2] After deprotection of the Fmoc group, the resulting primary amine can be used to conjugate the molecule to other biomolecules, such as proteins, antibodies, or fluorescent dyes, through various chemical reactions like amide bond formation or reductive amination. The carboxylic acid provides another reactive site for conjugation. This allows for the creation of more complex bioconjugates for applications in diagnostics, targeted drug delivery, and basic research.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the general steps for manual Fmoc-based solid-phase peptide synthesis. The incorporation of this compound would follow the standard coupling procedure for an Fmoc-protected amino acid.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[7]

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 1 hour in a reaction vessel.[1]

2. First Amino Acid Loading (if not pre-loaded):

-

Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt or HATU/HOAt) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.[1]

-

Add the activated amino acid solution to the swollen resin and allow the reaction to proceed for 2-4 hours.[1]

-

Wash the resin thoroughly with DMF to remove excess reagents.

3. Peptide Chain Elongation Cycle:

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vessel, activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent and base in DMF.[1]

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 30-60 minutes. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing:

-

After the coupling reaction, drain the solution and wash the resin sequentially with DMF, dichloromethane (DCM), and methanol.

-

-

Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

4. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[7]

-

Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[7]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Isolate the crude peptide by centrifugation and wash it with cold diethyl ether.

-

Dry the peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Pathways

Experimental Workflow for Solid-Phase Peptide Synthesis

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. Automated Peptide Synthesizers [peptidemachines.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

An In-Depth Technical Guide to Fmoc-3-aminomethyl-phenylacetic Acid in Novel Therapeutic Agent Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-aminomethyl-phenylacetic acid is a versatile bifunctional building block increasingly utilized in the development of novel therapeutics. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a carboxylic acid on a phenylacetic acid scaffold, makes it an ideal component for solid-phase peptide synthesis (SPPS), as well as a valuable linker in the construction of complex therapeutic modalities such as peptide-drug conjugates (PDCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its properties, synthesis, and applications in the development of next-generation therapeutic agents.

Core Properties of this compound

This compound is a white to off-white powder with established physical and chemical properties that are critical for its application in drug development. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 631915-50-9 | [1][2] |

| Molecular Formula | C₂₄H₂₁NO₄ | [1][2] |

| Molecular Weight | 387.44 g/mol | [1][3] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥95% to ≥98% (by HPLC) | [1] |

| IUPAC Name | [3-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid | |

| Storage Temperature | 0 - 8 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound involves two key stages: the preparation of the 3-aminomethyl-phenylacetic acid core and the subsequent protection of the amino group with the Fmoc moiety.

Synthesis of 3-Aminophenylacetic Acid (Precursor)

An industrial preparation method for 3-aminophenylacetic acid has been described, starting from p-nitrophenylacetonitrile. The multi-step process involves reduction, acetylation, nitration, hydrolysis, esterification, deamination, and a final reduction and hydrolysis.[4] This method is noted for its high selectivity and use of readily available starting materials.[4]

Fmoc Protection of the Amino Group

-

Dissolution: Dissolve 3-aminomethyl-phenylacetic acid in a suitable solvent, such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium bicarbonate or sodium carbonate, to the solution to deprotonate the amino group.

-

Addition of Fmoc Reagent: Slowly add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a suitable organic solvent (e.g., dioxane) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final this compound.

Applications in Novel Therapeutic Agent Development

The structural characteristics of this compound make it a valuable tool in several areas of therapeutic development.

Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected amino acid derivative, this molecule is a key building block in SPPS.[1] The Fmoc group provides a base-labile protecting group for the amine, allowing for the stepwise addition of amino acids to a growing peptide chain on a solid support. Its unique phenylacetic acid structure can be incorporated into peptides to introduce a specific spacer or to modify the peptide's conformational properties.

Linker for Peptide-Drug Conjugates (PDCs)

The bifunctional nature of this compound makes it an excellent candidate for use as a linker in PDCs. The carboxylic acid can be coupled to a cytotoxic drug, while the deprotected amine can be incorporated into a peptide that targets a specific receptor on cancer cells. This allows for the targeted delivery of the therapeutic payload, potentially reducing off-target toxicity.

Linker for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[5] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[6] The length, rigidity, and chemical nature of the linker are critical for the efficacy of the PROTAC.[6] this compound provides a semi-rigid linker scaffold that can be readily incorporated into PROTAC synthesis. The phenylacetic acid moiety offers a defined spatial orientation, which can be crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Potential Therapeutic Applications and Future Directions

While specific therapeutic agents incorporating this compound are not yet widely reported in the public domain, its properties suggest significant potential in several therapeutic areas:

-

Oncology: As a linker in PDCs and PROTACs, it can be used to develop targeted therapies against various cancers.[1]

-

Neurology: Its use in the synthesis of peptides that modulate neurotransmitter activity suggests potential applications in neurological disorders.[1]

-

Antimicrobial Agents: The development of novel antimicrobial peptides could be facilitated by the incorporation of this building block.[1]

The future development of therapeutics utilizing this compound will likely focus on optimizing the linker length and rigidity for specific applications, particularly in the design of highly potent and selective PROTACs. Further research into the structure-activity relationships of peptides and conjugates containing this moiety will be crucial for unlocking its full therapeutic potential.

Conclusion

This compound is a valuable and versatile chemical entity for the development of novel therapeutic agents. Its well-defined structure and chemical handles make it suitable for a range of applications, from a building block in peptide synthesis to a critical linker component in advanced therapeutic modalities like PDCs and PROTACs. As the fields of targeted therapies and protein degradation continue to evolve, the utility of this compound in designing innovative and effective medicines is expected to grow significantly.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. americanelements.com [americanelements.com]

- 4. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google Patents [patents.google.com]

- 5. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Fmoc-3-aminomethyl-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Fmoc-3-aminomethyl-phenylacetic acid, a key building block in peptide synthesis and drug development. Understanding these parameters is crucial for optimizing reaction conditions, ensuring the purity of final products, and maintaining the integrity of the compound during storage and handling.

Physicochemical Properties

This compound is a derivative of phenylacetic acid containing an aminomethyl group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This structure makes it a valuable spacer in the synthesis of complex peptides and other bioactive molecules.

| Property | Value |

| Chemical Formula | C₂₄H₂₁NO₄ |

| Molecular Weight | 387.44 g/mol |

| Appearance | White to off-white powder |

| Storage Conditions | 2-8°C |

Solubility Profile

The solubility of this compound is a critical factor for its effective use in solution-phase and solid-phase synthesis. While precise quantitative solubility data is not extensively published, a qualitative understanding can be derived from the general behavior of Fmoc-protected amino acids.

Qualitative Solubility

This compound, like most Fmoc-amino acids, exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis.

| Solvent | Abbreviation | General Solubility | Notes |

| N,N-Dimethylformamide | DMF | Good to Excellent | The most common solvent for peptide synthesis. Can sometimes contain amine impurities that may affect Fmoc group stability. |

| N-Methyl-2-pyrrolidone | NMP | Good to Excellent | Often used as a substitute for DMF, with a higher boiling point and lower vapor pressure. |

| Dimethyl sulfoxide | DMSO | Good to Excellent | A strong polar aprotic solvent, useful for dissolving difficult-to-solubilize compounds. |

| Dichloromethane | DCM | Limited | Generally a poor solvent for Fmoc-amino acids, more commonly used for washing steps. |

| Tetrahydrofuran | THF | Moderate | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP. |

Experimental Protocol for Determining Quantitative Solubility

To obtain precise solubility data, the following experimental protocol, based on the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is recommended.

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DMSO, DCM, THF)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50 mg) into a vial.

-

Add a precise volume of the test solvent (e.g., 1.0 mL).

-

Tightly cap the vial and vortex for 1-2 minutes.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Shake the vial for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Preparation for HPLC Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. The result can be expressed in mg/mL or mol/L.

-

Caption: Experimental workflow for determining solubility.

Stability Profile

The stability of this compound is crucial for its storage and successful application in synthesis. The primary point of lability is the Fmoc protecting group.

General Stability

-

pH: The Fmoc group is stable under acidic conditions but is labile to basic conditions. It is rapidly cleaved by secondary amines like piperidine, which is the basis for its use in solid-phase peptide synthesis. It is generally stable in neutral aqueous solutions for short periods.

-

Temperature: As a solid, this compound is relatively stable at room temperature for short periods but should be stored at 2-8°C for long-term stability. In solution, particularly in solvents like DMF, degradation can occur over time, and it is recommended to use freshly prepared solutions.

-

Light: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store it protected from light to prevent any potential degradation.

Experimental Protocol for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a given solvent under specific conditions.

Objective: To evaluate the degradation of this compound over time under defined conditions (e.g., temperature, pH, light exposure).

Materials:

-

This compound

-

Solvent or buffer of interest

-

HPLC system with a UV detector

-

Temperature-controlled incubator

-

pH meter

-

Light source (for photostability testing)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent or buffer.

-

-

Incubation:

-

Aliquot the solution into several vials.

-

For thermal stability , place the vials in incubators at different temperatures (e.g., 4°C, 25°C, 40°C).

-

For pH stability , adjust the pH of the solutions to different values using appropriate buffers and store at a constant temperature.

-

For photostability , expose the vials to a controlled light source, while keeping a set of control vials in the dark.

-

-

Time Points:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition.

-

-

HPLC Analysis:

-

Immediately analyze the samples by HPLC.

-

Monitor the decrease in the peak area of the parent compound and the appearance of any degradation product peaks.

-

-

Data Analysis:

-

Plot the percentage of the remaining this compound against time for each condition to determine the degradation kinetics.

-

Caption: Workflow for stability assessment.

Potential Degradation Pathway

The primary degradation pathway for this compound under basic conditions involves the cleavage of the Fmoc group. This occurs via a β-elimination mechanism, initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base. This results in the formation of dibenzofulvene and the free amine of 3-aminomethyl-phenylacetic acid, along with carbon dioxide.

Spectroscopic data (NMR, IR, Mass Spec) of Fmoc-3-aminomethyl-phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available chemical and structural information for Fmoc-3-aminomethyl-phenylacetic acid, a key building block in peptide synthesis and drug discovery. While specific, publicly available spectroscopic datasets (NMR, IR, Mass Spectrometry) for this compound are limited, this document compiles its known properties and outlines generalized experimental protocols for its synthesis and characterization.

Chemical Identity and Properties

This compound is a derivative of phenylacetic acid containing an aminomethyl group at the meta position, which is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This structure makes it a valuable reagent in solid-phase peptide synthesis (SPPS), where the Fmoc protecting group can be selectively removed under basic conditions.[2][]

Below is a summary of the key chemical identifiers and properties for this compound.

| Property | Value | Reference |

| IUPAC Name | 2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid | |

| CAS Number | 631915-50-9 | |

| Molecular Formula | C₂₄H₂₁NO₄ | |

| Molecular Weight | 387.43 g/mol | |

| Purity | Typically ≥95% (HPLC) | [4] |

| Appearance | White to off-white powder | |

| Storage Temperature | Ambient |

Spectroscopic Data Summary

Exhaustive searches of publicly accessible databases and scientific literature did not yield specific, curated spectroscopic datasets (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Chemical suppliers may hold this data internally, and it is referenced in patent literature for product characterization, though the data itself is not published.[5][6][7]

Researchers utilizing this compound would typically perform their own spectroscopic characterization upon synthesis or purchase to verify its identity and purity. The expected spectral features are outlined in the experimental protocols section.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of Fmoc-protected amino acids like this compound. These are representative methods and may require optimization for specific laboratory conditions and starting materials.

Synthesis of this compound

The synthesis of this compound would typically involve the reaction of 3-(aminomethyl)phenylacetic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Materials:

-

3-(aminomethyl)phenylacetic acid

-

Fmoc-OSu or Fmoc-Cl

-

Sodium bicarbonate (NaHCO₃) or a suitable organic base (e.g., triethylamine)

-

Dioxane or a similar organic solvent

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl), dilute solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(aminomethyl)phenylacetic acid in an aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in dioxane.

-

Slowly add the Fmoc-reagent solution to the amino acid solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with a dilute HCl solution to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Objective: To confirm the presence and connectivity of protons in the molecule.

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Expected Signals:

-

Aromatic protons of the phenyl and fluorenyl groups.

-

Methylene protons of the acetic acid and aminomethyl groups.

-

A methine proton from the fluorenyl group.

-

A broad singlet for the carboxylic acid proton.

-

A triplet or broad signal for the NH proton of the carbamate.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Objective: To identify all unique carbon environments in the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Expected Signals:

-

Carbonyl carbons of the carboxylic acid and the Fmoc group.

-

Aromatic carbons of the phenyl and fluorenyl rings.

-

Aliphatic carbons of the methylene and methine groups.

-

IR (Infrared) Spectroscopy

-

Objective: To identify characteristic functional groups.

-

Sample Preparation: Prepare a KBr pellet or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Expected Absorptions:

-

Broad O-H stretch from the carboxylic acid.

-

N-H stretch from the carbamate.

-

C=O stretches from the carboxylic acid and the carbamate.

-

C-H stretches from the aromatic and aliphatic groups.

-

C=C stretches from the aromatic rings.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the elemental composition.

-

Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.

-

Expected Ion: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, depending on the ionization mode, which would confirm the molecular weight of 387.43 g/mol .

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 631915-50-9 | this compound | Aryls | Ambeed.com [ambeed.com]

- 6. WO2020252598A1 - Radiolabeled compounds targeting the prostate-specific membrane antigen - Google Patents [patents.google.com]

- 7. CN114401947A - Radiolabeled compounds targeting prostate-specific membrane antigen - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-aminomethyl-phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development.[1][2] This methodology allows for the efficient and automated synthesis of peptides by building the amino acid chain on a solid support.[3] The incorporation of non-proteinogenic amino acids, such as Fmoc-3-aminomethyl-phenylacetic acid, into peptide sequences is a critical strategy for developing novel therapeutics with enhanced stability, conformational constraint, and biological activity.

This compound is a β-amino acid derivative that can introduce unique structural motifs into peptides, potentially leading to improved resistance to enzymatic degradation and the ability to mimic or disrupt specific protein-protein interactions. Due to its steric hindrance compared to standard α-amino acids, its efficient incorporation into a growing peptide chain requires optimized coupling protocols.

These application notes provide a detailed protocol for the successful solid-phase synthesis of peptides containing 3-aminomethyl-phenylacetic acid using Fmoc chemistry.

Materials and Reagents

-

This compound

-

High-quality Fmoc-protected α-amino acids

-

SPPS-grade resin (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)[4]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling reagents:

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

-

1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Water, deionized

-

Diethyl ether, cold

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH)

Experimental Protocols

Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF from the swollen resin.

Loading of the First Amino Acid (for 2-Chlorotrityl Chloride Resin)

-

Dissolve the first Fmoc-protected amino acid (2-4 equivalents relative to the resin loading capacity) in DCM.

-

Add DIPEA (4-8 equivalents) to the amino acid solution.

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

To cap any remaining unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.

-

Wash the resin thoroughly with DCM followed by DMF.

Standard SPPS Cycle for α-Amino Acid Incorporation

This cycle is repeated for the addition of each standard α-amino acid.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), HATU or HBTU (3-5 equivalents), and HOBt or Oxyma (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation solution and mix for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin thoroughly with DMF.

-

Protocol for Incorporation of this compound

Due to the steric hindrance of this β-amino acid, a more robust coupling protocol is recommended.

-

Fmoc Deprotection:

-

Follow the standard Fmoc deprotection protocol as described above.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and HOBt or Oxyma (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 4-6 hours at room temperature. A longer coupling time is recommended to overcome the steric hindrance.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. If the reaction is incomplete, a second coupling may be necessary.

-

Wash the resin thoroughly with DMF.

-

Final Fmoc Deprotection

After the last amino acid has been coupled, perform a final Fmoc deprotection as described in the standard SPPS cycle.

Cleavage and Deprotection

-

Wash the peptide-resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard cocktail for many peptides is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing sensitive residues like cysteine or methionine, scavengers such as EDT may be required.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

Purification and Analysis

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

| Parameter | Standard α-Amino Acid Coupling | This compound Coupling |

| Amino Acid Equivalents | 3 - 5 | 3 - 5 |

| Coupling Reagent (HATU/HBTU) Equiv. | 3 - 5 | 3 - 5 |

| Base (DIPEA) Equivalents | 6 - 10 | 6 - 10 |

| Pre-activation Time | 1 - 2 minutes | 5 - 10 minutes |

| Coupling Time | 1 - 2 hours | 4 - 6 hours |

| Solvent | DMF | DMF |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF |

| Fmoc Deprotection Time | 5 min + 15 min | 5 min + 15 min |

| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O |

| Cleavage Time | 2 - 4 hours | 2 - 4 hours |

Visualized Workflow

Caption: Workflow for SPPS incorporating this compound.

References

Application Notes and Protocols for the Incorporation of Fmoc-3-aminomethyl-phenylacetic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-aminomethyl-phenylacetic acid is a valuable building block in peptide synthesis, offering a unique structural motif for the design of peptidomimetics, constrained peptides, and other modified peptide structures. As a β-amino acid derivative, its incorporation can influence the secondary structure of peptides, enhance proteolytic stability, and provide a scaffold for further chemical modifications. However, the steric hindrance associated with its structure requires optimized coupling protocols to ensure high efficiency and purity of the final peptide product. These application notes provide a comprehensive guide to the effective incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).

Challenges in Coupling this compound

The primary challenge in the incorporation of this compound lies in the steric hindrance around the carboxylic acid group. This bulkiness can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, potentially leading to incomplete coupling and the formation of deletion sequences. Therefore, the choice of coupling reagent and reaction conditions is critical for overcoming this steric barrier.

Recommended Coupling Reagents

For sterically hindered amino acids such as this compound, the use of highly efficient coupling reagents is strongly recommended. Standard carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with 1-hydroxybenzotriazole (HOBt) may result in slow reaction times and incomplete coupling. Uronium/aminium and phosphonium salt-based reagents are generally more effective.

Table 1: Comparative Performance of Recommended Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Considerations |

| HATU | Uronium/Aminium | Very High | High efficiency, fast reaction kinetics, effective for hindered couplings.[1][2] | Higher cost, potential for side reactions if used in excess.[1][3] |

| HCTU | Uronium/Aminium | Very High | Similar reactivity to HATU, often more cost-effective.[1][4] | Potential for side reactions similar to other uronium salts.[4] |

| COMU | Uronium/Aminium | Very High | Excellent performance for hindered couplings, byproducts are water-soluble.[2][5] | Can be less stable in solution over time. |